Hexafluoroglutaryl chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41888. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

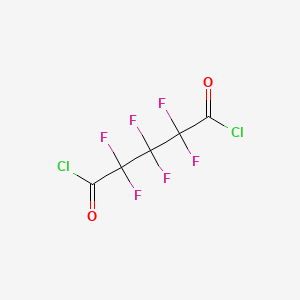

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,3,3,4,4-hexafluoropentanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLALWJWCONGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060985 | |

| Record name | Hexafluoroglutaryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-77-3 | |

| Record name | 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroglutaryl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroglutaryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoroglutaryl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexafluoroglutaryl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6V7V5R5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexafluoroglutaryl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroglutaryl chloride, with the CAS number 678-77-3, is a halogenated diacyl chloride. Its chemical structure, featuring a five-carbon chain with the central three carbons fully fluorinated and terminated by two acid chloride groups, imparts unique reactivity and properties. This makes it a valuable, albeit specialized, building block in organic synthesis, polymer chemistry, and potentially in the development of novel bioactive molecules. The presence of the hexafluorinated backbone can bestow properties such as thermal stability, chemical resistance, and altered lipophilicity to the final products. This guide provides an in-depth overview of the known properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

This compound is a colorless to yellow liquid with a pungent, acrid odor. It is a reactive compound, particularly sensitive to moisture. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₅Cl₂F₆O₂ | [1][2] |

| Molecular Weight | 276.95 g/mol | [1][2] |

| CAS Number | 678-77-3 | [2] |

| Synonyms | Perfluoroglutaryl chloride, 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride | [2][3] |

| Physical State | Liquid | |

| Appearance | Colorless to yellow | |

| Odor | Acrid, pungent | |

| Boiling Point | 110-116 °C | [2][4] |

| Density | ~1.64 g/mL at 20 °C | |

| Refractive Index | ~1.354 at 20 °C | |

| Solubility | Reacts violently with water. Soluble in many organic solvents. | [5] |

| Stability | Stable under normal storage conditions. Moisture sensitive. | [5] |

| Reactivity | Reacts violently with water, alcohols, bases, and oxidizing agents. | [5] |

Spectroscopic Data (Predicted)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ) | Carbon Atom Assignment |

| ~165-175 ppm | C=O (carbonyl carbon of the acid chloride) |

| ~110-130 ppm (triplet) | -CF₂- (central difluoromethylene carbon) |

| ~105-125 ppm (triplet) | -CF₂- (difluoromethylene carbons adjacent to carbonyls) |

The signals for the fluorinated carbons will exhibit splitting due to coupling with the fluorine atoms (¹J-CF and ²J-CCF).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two distinct signals due to the two different chemical environments of the fluorine atoms.

| Predicted Chemical Shift (δ) | Fluorine Atom Assignment |

| -110 to -120 ppm (triplet) | -CF₂- (central difluoromethylene group) |

| -120 to -130 ppm (triplet) | -CF₂- (difluoromethylene groups adjacent to the carbonyls) |

The signals will be triplets due to coupling with the adjacent -CF₂- group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and carbon-fluorine bonds.

| Predicted Absorption (cm⁻¹) | Bond Vibration |

| ~1780-1815 cm⁻¹ (strong, sharp) | C=O stretch (acid chloride) |

| ~1100-1300 cm⁻¹ (strong, broad) | C-F stretch |

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 276 (for ³⁵Cl isotopes). The isotopic pattern will be characteristic for a molecule containing two chlorine atoms (M, M+2, M+4 peaks). Common fragmentation patterns would involve the loss of chlorine radicals (Cl•), carbon monoxide (CO), and cleavage of the carbon-carbon bonds.

Synthesis of this compound

A common method for the synthesis of this compound is the chlorination of hexafluoroglutaric acid. A detailed experimental protocol is described below.

Experimental Protocol: Chlorination of Hexafluoroglutaric Acid

This protocol is based on the reaction of anhydrous perfluoroglutaric acid with benzotrichloride in the presence of a catalytic amount of anhydrous iron(III) chloride.[4]

Materials:

-

Anhydrous perfluoroglutaric acid (20.2 g, 84.1 mmol)

-

Anhydrous iron(III) chloride (FeCl₃) (210 mg, 1.3 mmol)

-

Benzotrichloride (32.5 g, 166.2 mmol)

-

50 mL three-necked flask

-

Thermometer

-

Reflux condenser

-

Distillation setup with a short Vigreux column

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a 50 mL three-necked flask equipped with a thermometer and a reflux condenser, combine anhydrous perfluoroglutaric acid (20.2 g) and anhydrous iron(III) chloride (210 mg) under an inert atmosphere.

-

Add benzotrichloride (32.5 g) to the flask.

-

With intense stirring, slowly warm the reaction mixture to 40 °C over a period of 2 hours. Foam formation may be observed.

-

Increase the temperature to 130 °C and stir the reaction mixture for 4 hours.

-

Allow the reaction mixture to cool to room temperature and stir overnight (approximately 16 hours).

-

Replace the reflux condenser with a distillation setup equipped with a short Vigreux column.

-

Distill the reaction mixture to isolate the product, this compound. The expected boiling point is in the range of 112-116 °C at atmospheric pressure.

Expected Yield: Approximately 84% (19.5 g, 70.4 mmol).[4]

Chemical Reactions and Applications

As a diacyl chloride, this compound is a versatile reagent for introducing the hexafluoropentanedioyl moiety into various molecules. Its primary reactions involve nucleophilic acyl substitution at the two carbonyl carbons.

General Reactivity

This compound reacts readily with nucleophiles such as alcohols, amines, and thiols to form the corresponding diesters, diamides, and dithioesters. These reactions typically proceed under mild conditions, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.

Polymer Synthesis

A significant application of this compound is in the synthesis of fluorinated polymers, such as polyamides and polyesters, through polycondensation reactions. These polymers are of interest for their potentially enhanced thermal stability, chemical resistance, and low surface energy.

This compound can be reacted with various diamines in a polycondensation reaction to yield fluorinated polyamides.[6]

General Experimental Protocol: Interfacial Polymerization for Polyamide Synthesis

-

A solution of a diamine (e.g., hexamethylenediamine) in an aqueous base (e.g., sodium hydroxide solution) is prepared.

-

A solution of this compound in a water-immiscible organic solvent (e.g., hexane or dichloromethane) is prepared.

-

The aqueous diamine solution is carefully layered with the organic diacyl chloride solution.

-

The polyamide forms at the interface of the two layers and can be drawn out as a continuous film or rope.

-

The resulting polymer is washed with water and a suitable solvent to remove unreacted monomers and byproducts, and then dried.

Similarly, reaction with diols yields fluorinated polyesters. This can be carried out via solution or melt polycondensation.

Applications in Drug Development and Research

While specific examples in publicly accessible literature are scarce, the properties of this compound make it a candidate for several applications in drug development and related research:

-

Linker/Spacer: The hexafluorinated chain can be used as a rigid and chemically resistant linker to connect two molecular entities, for example, in the synthesis of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs). The fluorinated nature of the linker may influence the solubility, cell permeability, and metabolic stability of the final conjugate.

-

Bioactive Molecule Synthesis: It can serve as a scaffold to build novel bioactive molecules. The introduction of the perfluorinated segment can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule.[7]

-

Crosslinking Agent: this compound can be used to crosslink polymers, particularly those with nucleophilic side chains (e.g., hydroxyl or amine groups), to form hydrogels or other crosslinked networks for applications in drug delivery and tissue engineering.[8][9]

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[5] May cause respiratory irritation. Reacts violently with water, releasing heat and toxic fumes (HCl, HF).

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents. It is moisture-sensitive and should be stored under an inert atmosphere.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly reactive, fluorinated building block with potential for a range of applications, particularly in polymer science and as a specialized reagent in organic synthesis. Its ability to introduce a perfluorinated segment into molecular structures offers a route to materials and compounds with unique properties. Researchers and drug development professionals should be aware of its high reactivity and hazardous nature, requiring strict adherence to safety protocols. Further research into its applications, particularly in the synthesis of novel bioactive compounds and advanced materials, is warranted.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 678-77-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexafluoroglutaryl Chloride: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, properties, synthesis, and handling of hexafluoroglutaryl chloride. The information is intended for professionals in the fields of chemical research and drug development who may utilize this compound as a reactive intermediate in the synthesis of complex molecules.

Chemical Identity and Structure

This compound, also known as 2,2,3,3,4,4-hexafluoropentanedioyl dichloride, is a halogenated acyl chloride.[1][2] Its structure is characterized by a five-carbon chain with fluorine atoms saturating the central three carbons and a carbonyl chloride group at each terminus. The high degree of fluorination significantly influences the compound's reactivity and electrochemical properties.

The molecular formula for this compound is C₅Cl₂F₆O₂.[1][3] It is an achiral molecule.[3] The structure is depicted in the diagram below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2,3,3,4,4-hexafluoropentanedioyl dichloride[1] |

| Alternate Names | Perfluoroglutaryl Chloride, Hexafluoropentane-1,5-dioyl chloride[2][4] |

| CAS Number | 678-77-3[1][2] |

| Molecular Formula | C₅Cl₂F₆O₂[1][2][3] |

| InChI | InChI=1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15[1][3] |

| InChIKey | QOLALWJWCONGMG-UHFFFAOYSA-N[1][3] |

| SMILES | C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl[3][5] |

Physicochemical Properties and Safety Data

This compound is a liquid at room temperature.[6] Its physical and chemical properties are summarized in the table below. It is a corrosive compound that reacts violently with water and is sensitive to moisture.[7][8] Proper handling and storage are critical to maintain its integrity and ensure safety.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 276.95 g/mol [2][3] |

| Physical State | Liquid[6] |

| Boiling Point | 111 °C[6] |

| Density | 1.64 g/mL (@ 20 °C)[6] |

| Stability | Stable under normal conditions, but moisture sensitive[6][7] |

Due to its hazardous nature, strict safety protocols must be followed. It causes severe skin burns and serious eye damage.[6][7] Handling should occur in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn.[6][7]

Chemical Bonding and Reactivity

The bonding in this compound is predominantly covalent. The key structural features influencing its reactivity are the two acyl chloride functional groups and the heavily fluorinated carbon backbone.

-

C-F Bonds: The carbon-fluorine bonds are highly polarized due to the large electronegativity difference between carbon and fluorine. This creates strong, stable bonds that also inductively withdraw electron density from the adjacent carbon atoms.

-

C-C Bonds: The electron-withdrawing effect of the fluorine atoms strengthens the C-C single bonds within the fluorinated chain.

-

C=O (Carbonyl) Bonds: The carbonyl groups are highly electrophilic. This electrophilicity is further enhanced by the inductive effect of the adjacent fluorinated carbons and the chlorine atom.

-

C-Cl Bonds: The carbon-chlorine bond in the acyl chloride group is the most reactive site in the molecule. The chlorine atom is a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack.

This electronic arrangement makes this compound an excellent bifunctional electrophile for various chemical transformations.

Experimental Protocols: Synthesis

This compound can be synthesized from anhydrous perfluoroglutaric acid. The following protocol is based on a documented synthetic method.[9]

Experimental Protocol: Synthesis of 2,2,3,3,4,4-hexafluoropentanedioyl dichloride [9]

-

Materials:

-

Anhydrous perfluoroglutaric acid (20.2 g, 84.1 mmol)

-

Anhydrous iron(III) chloride (FeCl₃) (210 mg, 1.3 mmol)

-

Benzotrichloride (32.5 g, 166.2 mmol)

-

50 mL three-necked flask

-

Thermometer

-

Reflux condenser

-

Distillation apparatus with a short Vigreux column

-

Stirring apparatus

-

-

Procedure:

-

In an inert atmosphere, charge the 50 mL three-necked flask with anhydrous perfluoroglutaric acid and anhydrous FeCl₃.

-

Equip the flask with a thermometer, reflux condenser, and stirring mechanism.

-

Add benzotrichloride to the flask.

-

With intense stirring, slowly warm the reaction mixture to 40 °C over 2 hours. Foam formation may be observed.

-

Increase the temperature to 130 °C and stir for 4 hours.

-

Allow the reaction mixture to stir overnight at 24 °C.

-

Replace the reflux condenser with a distillation set equipped with a short Vigreux column.

-

Distill the reaction mixture to obtain the product. The boiling point of 2,2,3,3,4,4-hexafluoropentanedioyl dichloride is 112-116 °C at 760 mmHg.

-

The reported yield for this procedure is 84%.[9]

-

Role in Drug Development and Medicinal Chemistry

While specific signaling pathways directly involving this compound are not documented, its utility lies in its role as a bifunctional building block in organic synthesis. Acyl chlorides are common precursors for creating a variety of functional groups, including esters, amides, and ketones. In drug discovery, such bifunctional linkers are valuable for several applications:

-

Scaffold Synthesis: It can be used to construct novel molecular scaffolds by reacting with two different nucleophiles, leading to complex and diverse molecular architectures.

-

Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or PROTACs, bifunctional molecules are essential as linkers to connect the different components of the therapeutic agent.

-

Polymer Synthesis: Its difunctionality allows it to be used as a monomer in polymerization reactions to create fluorinated polymers with specialized properties.

The presence of the hexafluorinated chain can impart desirable properties to the final molecule, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities. The use of chlorinated and fluorinated compounds is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[10][11]

References

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 678-77-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. PubChemLite - this compound (C5Cl2F6O2) [pubchemlite.lcsb.uni.lu]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.no [fishersci.no]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jelsciences.com [jelsciences.com]

An In-depth Technical Guide to the Synthesis of Hexafluoroglutaryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Hexafluoroglutaryl chloride (CAS No. 678-77-3), a key building block in the development of various chemical entities. This document outlines a primary, high-yield synthetic pathway, including a comprehensive experimental protocol and quantitative data.

Introduction

This compound, with the molecular formula C₅Cl₂F₆O₂, is a diacyl chloride derivative of hexafluoroglutaric acid. Its high reactivity, attributed to the two acyl chloride functional groups, combined with the presence of a fluorinated carbon backbone, makes it a valuable reagent in organic synthesis. The fluorine atoms impart unique properties, such as enhanced thermal and chemical stability, to the resulting molecules. Consequently, this compound is of significant interest in the synthesis of specialty polymers, pharmaceuticals, and agrochemicals.

Primary Synthesis Pathway: From Anhydrous Hexafluoroglutaric Acid

The most prominently documented method for the synthesis of this compound involves the chlorination of anhydrous hexafluoroglutaric acid using benzotrichloride as the chlorinating agent, catalyzed by iron(III) chloride.[1] This method has been reported to produce the desired product in high yield.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Synthesis of this compound from Hexafluoroglutaric acid.

Quantitative Data

The following table summarizes the key quantitative data for this synthesis method.[1]

| Parameter | Value |

| Reactants | |

| Anhydrous Hexafluoroglutaric Acid | 20.2 g (84.1 mmol) |

| Benzotrichloride | 32.5 g (166.2 mmol) |

| Catalyst | |

| Anhydrous Iron(III) Chloride | 210 mg (1.3 mmol) |

| Reaction Conditions | |

| Initial Temperature | 40 °C (ramped over 2 hours) |

| Reaction Temperature | 130 °C |

| Reaction Time | 4 hours at 130 °C, then overnight at 24 °C |

| Atmosphere | Inert |

| Product | |

| This compound | 19.5 g (70.4 mmol) |

| Yield | 84% |

| Boiling Point | 112-116 °C at 760 mmHg |

Experimental Protocol

The following detailed methodology is based on the cited literature.[1]

Materials:

-

Anhydrous perfluoroglutaric acid (20.2 g, 84.1 mmol)

-

Anhydrous iron(III) chloride (210 mg, 1.3 mmol)

-

Benzotrichloride (32.5 g, 166.2 mmol)

-

50 mL three-necked flask

-

Thermometer

-

Reflux condenser

-

Distillation setup with a short Vigreux column

-

Inert atmosphere supply (e.g., Nitrogen or Argon)

Procedure:

-

In a 50 mL three-necked flask equipped with a thermometer and a reflux condenser under an inert atmosphere, combine anhydrous perfluoroglutaric acid (20.2 g) and anhydrous iron(III) chloride (210 mg).

-

Add benzotrichloride (32.5 g) to the flask with intense stirring.

-

Slowly warm the reaction mixture to 40 °C over a period of 2 hours. Foam formation may be observed during this time.

-

Increase the temperature to 130 °C and maintain stirring for 4 hours.

-

Allow the reaction mixture to cool and continue stirring overnight at 24 °C.

-

Replace the reflux condenser with a distillation setup equipped with a short Vigreux column.

-

Distill the reaction mixture at atmospheric pressure.

-

Collect the product fraction boiling at 112-116 °C. The product, 2,2,3,3,4,4-hexafluoropentanedioyl dichloride, is obtained as a liquid.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Pathways

While the benzotrichloride method is well-documented, other chlorinating agents are commonly used for the conversion of carboxylic acids to acyl chlorides and may present viable, albeit less specifically reported, alternatives for the synthesis of this compound. These methods are presented here as potential routes for investigation by researchers.

Using Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used reagent for the preparation of acyl chlorides due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies product purification. The reaction is typically performed with or without a catalyst, such as a few drops of dimethylformamide (DMF).

General Reaction Scheme: HOOC-(CF₂)₃-COOH + 2 SOCl₂ → ClOC-(CF₂)₃-COCl + 2 SO₂ + 2 HCl

Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for this transformation, often used with a catalytic amount of DMF. It is known for its mild reaction conditions. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous.

General Reaction Scheme: HOOC-(CF₂)₃-COOH + 2 (COCl)₂ → ClOC-(CF₂)₃-COCl + 2 CO + 2 CO₂ + 2 HCl

Purification

The primary method of purification for this compound is fractional distillation .[1] Given its boiling point of 112-116 °C at atmospheric pressure, this technique is effective in separating it from less volatile impurities and any unreacted starting materials.

For acyl chlorides in general, if impurities such as the corresponding carboxylic acid or hydrogen chloride are present, they can often be removed by efficient fractional distillation.[2] In cases where the acyl chloride is not readily hydrolyzed, washing with a dilute sodium bicarbonate solution in an inert solvent, followed by drying and distillation, can be employed.[2] However, due to the reactive nature of this compound, all purification steps should be conducted under strictly anhydrous conditions.

Safety Considerations

This compound is expected to be a corrosive and moisture-sensitive compound. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Reactions should be carried out under an inert atmosphere to prevent hydrolysis.

References

Hexafluoroglutaryl Chloride: A Technical Guide to its Applications in Research

CAS Number: 678-77-3 Chemical Name: 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride Molecular Formula: C₅Cl₂F₆O₂ Synonyms: Hexafluoroglutaryl dichloride, Perfluoroglutaryl chloride

This technical guide provides an in-depth overview of the research applications of Hexafluoroglutaryl chloride (CAS 678-77-3), a fluorinated organic compound. The content is tailored for researchers, scientists, and professionals in drug development and material science, presenting available data, outlining potential experimental protocols, and visualizing reaction pathways.

Core Research Applications

The primary application of this compound in research lies in its role as a monomer for the synthesis of fluorinated polymers, particularly polyamides and polyimides. Its bifunctional nature, possessing two reactive acyl chloride groups, allows it to react with co-monomers containing nucleophilic groups, such as amines and alcohols, to form long polymer chains. The incorporation of the hexafluoropentane backbone imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and modified surface properties.

A notable, albeit limited, area of investigation has been its inclusion in toxicological screenings. A large-scale study on the developmental toxicity of Per- and Polyfluoroalkyl Substances (PFAS) using a zebrafish model found this compound to be inactive under the tested conditions.

While some commercial suppliers mention its use in proteomics research, a thorough review of available scientific literature did not yield specific applications or detailed protocols in this field.

Physicochemical and Toxicological Data

A summary of the available quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 276.95 g/mol | [General chemical suppliers] |

| Boiling Point | 112-116 °C at 760 mmHg | [General chemical suppliers] |

| Developmental Toxicity | Inactive | [Zebrafish screening study] |

Synthesis of Fluorinated Polyamides

This compound is a key reagent in the synthesis of fluorinated polyamides through polycondensation reactions with diamines. The resulting polyamides are of interest for applications requiring high-performance materials, such as specialty fibers and films.

General Experimental Protocol: Interfacial Polymerization

Interfacial polymerization is a common method for the synthesis of polyamides from diacyl chlorides and diamines. The reaction occurs at the interface of two immiscible liquids.

Materials:

-

This compound

-

A selected aliphatic or aromatic diamine (e.g., hexamethylenediamine)

-

An organic solvent immiscible with water (e.g., dichloromethane or chloroform)

-

An aqueous solution of an acid scavenger (e.g., sodium hydroxide or sodium carbonate)

-

Deionized water

Procedure:

-

Prepare a solution of the diamine in the aqueous phase, containing the acid scavenger.

-

Prepare a solution of this compound in the organic solvent.

-

Carefully layer the organic solution on top of the aqueous solution in a beaker.

-

A polymer film will form at the interface of the two layers.

-

The polyamide film can be continuously drawn out from the interface, washed with water and a suitable solvent to remove unreacted monomers and byproducts, and then dried.

Caption: Interfacial polymerization of a fluorinated polyamide.

Synthesis of Fluorinated Polyimides

Polyimides are known for their excellent thermal stability, mechanical strength, and dielectric properties. Fluorinated polyimides, synthesized using monomers like this compound, often exhibit improved solubility and lower dielectric constants, making them suitable for applications in microelectronics and gas separation membranes. The synthesis typically involves a two-step process.

General Experimental Protocol: Two-Step Polycondensation

Step 1: Poly(amic acid) Formation

-

A diamine is dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen).

-

This compound is added portion-wise to the stirred solution at a controlled temperature (often 0-5 °C).

-

The reaction mixture is stirred for several hours to form the poly(amic acid) precursor.

Step 2: Imidization

The poly(amic acid) is converted to the final polyimide through either thermal or chemical imidization.

-

Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, which is then heated in a stepwise manner to high temperatures (e.g., up to 300 °C) to induce cyclodehydration.

-

Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution at room temperature.

Caption: Two-step synthesis of a fluorinated polyimide.

Potential Applications in Surface Modification

The high reactivity of the acyl chloride groups in this compound makes it a candidate for surface modification of materials. By reacting with functional groups present on a polymer surface (e.g., hydroxyl or amine groups), it can be used to graft a fluorinated layer, thereby altering the surface properties such as hydrophobicity and chemical resistance.

Conceptual Experimental Workflow: Surface Grafting

A Comprehensive Guide to the IUPAC Nomenclature of Hexafluoroglutaryl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical research and pharmaceutical development, unambiguous communication is paramount. The standardized language for this is the nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). This guide provides a detailed exploration of the IUPAC nomenclature for the compound commonly known as Hexafluoroglutaryl chloride, a key reagent in various synthetic applications. For professionals in drug development and organic synthesis, a thorough understanding of its systematic name is not merely an academic exercise but a fundamental necessity for accurate documentation, database searching, and regulatory submissions. This document will deconstruct the naming process, elucidating the rules and logic that culminate in the compound's official IUPAC designation.

Deciphering the Structure: From Common Name to Molecular Formula

The common name, this compound, provides initial clues to the molecule's structure. "Glutaryl" implies a five-carbon dicarboxylic acid derivative, "hexafluoro" indicates the presence of six fluorine atoms, and "chloride" points to acyl chloride functional groups. Chemical databases confirm the molecular formula as C₅Cl₂F₆O₂.[1][2][3][4] The structure is a five-carbon chain with two acyl chloride groups at the termini and six fluorine atoms substituting the hydrogens on the central three carbons.

The primary challenge in naming this compound lies in systematically and accurately defining the parent chain, identifying all substituents, and assigning their correct positions (locants) according to IUPAC conventions.

Visualization of the Molecular Structure

To fully appreciate the nomenclature process, a clear visualization of the molecule is essential. The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Systematic IUPAC Nomenclature: A Step-by-Step Derivation

The IUPAC nomenclature for organic compounds follows a hierarchical set of rules. For acyl halides, the process begins with identifying the parent carboxylic acid.[5][6][7][8]

Step 1: Identifying the Parent Dicarboxylic Acid

The core of the molecule is a five-carbon chain with carboxylic acid-derived functional groups at both ends. The corresponding dicarboxylic acid is pentanedioic acid, commonly known as glutaric acid.[9]

Step 2: Identifying the Principal Functional Groups

The molecule contains two acyl chloride functional groups (-COCl). According to IUPAC priority rules, acyl halides are named by replacing the "-oic acid" suffix of the parent carboxylic acid with "-oyl halide".[5][6][8] Since there are two such groups, the suffix becomes "-dioyl dichloride".[10] Therefore, the base name of the compound is pentanedioyl dichloride .

Step 3: Identifying and Locating Substituents

The parent chain is substituted with six fluorine atoms. To indicate their positions, we must number the carbon chain. The numbering starts from one end, giving the lowest possible locants to the principal functional groups. In this symmetrical molecule, the numbering can start from either end.

The fluorine atoms are located on carbons 2, 3, and 4. Specifically, there are two fluorine atoms on each of these carbons.

Step 4: Assembling the Full IUPAC Name

The substituents are named as prefixes to the parent name. The prefix for fluorine is "fluoro-". Since there are six fluorine atoms, the prefix becomes "hexafluoro-". The locants for these substituents are 2,2,3,3,4,4.

Combining all the components in the correct order (locants, prefixes, parent name) yields the full IUPAC name.

The definitive IUPAC name for this compound is: 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride. [11]

Visualization of the Nomenclature Process

The following diagram illustrates the logical flow of deriving the IUPAC name.

Caption: Step-by-step derivation of the IUPAC name.

Chemical Properties and Identifiers

For comprehensive documentation and research, it is crucial to associate the IUPAC name with other key identifiers and properties.

| Identifier/Property | Value | Source |

| IUPAC Name | 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride | PubChem[11] |

| Common Name | This compound | Sigma-Aldrich[2], NIST[12] |

| CAS Number | 678-77-3 | Sigma-Aldrich[2], NIST[12] |

| Molecular Formula | C₅Cl₂F₆O₂ | ChemicalBook[1], PubChem[11] |

| Molecular Weight | 276.95 g/mol | Sigma-Aldrich[2], ChemicalBook[1] |

| InChI | 1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15 | PubChem[11], Sigma-Aldrich[2] |

| SMILES | C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl | PubChem[13], Sigma-Aldrich[2] |

Conclusion

The systematic nomenclature developed by IUPAC provides an essential framework for the unambiguous identification of chemical substances. The correct IUPAC name for this compound is 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride . This name is derived by identifying the five-carbon dicarboxylic acid parent, modifying the suffix to reflect the two acyl chloride functional groups, and specifying the locations of the six fluorine substituents. For researchers, scientists, and professionals in drug development, the consistent and accurate use of IUPAC nomenclature is fundamental to ensuring clarity, precision, and safety in all scientific endeavors.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 678-77-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. IUPAC Nomenclature Rules for Acyl Halides | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 6. teachy.ai [teachy.ai]

- 7. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. acdlabs.com [acdlabs.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | C5Cl2F6O2 | CID 69621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

- 13. PubChemLite - this compound (C5Cl2F6O2) [pubchemlite.lcsb.uni.lu]

Reactivity Profile of Hexafluorogutaryl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoroglutaryl chloride (HFG-Cl) is a highly reactive, fluorinated diacyl chloride that serves as a versatile building block in the synthesis of advanced polymers and pharmaceutical intermediates. The presence of six fluorine atoms on the glutaryl backbone significantly enhances the electrophilicity of the carbonyl carbons, leading to rapid reactions with a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity profile of HFG-Cl, detailing its interactions with common nucleophiles such as amines, alcohols, water, and carboxylates. The document includes detailed experimental protocols, quantitative data on reaction parameters, and visualizations of reaction mechanisms to facilitate its application in research and development.

Introduction

This compound, with the chemical structure ClCO(CF₂)₃COCl, is a derivative of glutaric acid where the three methylene groups are fully fluorinated. This substitution has a profound impact on the molecule's chemical properties. The strong electron-withdrawing effect of the fluorine atoms inductively increases the partial positive charge on the carbonyl carbons, making them exceptionally susceptible to nucleophilic attack. Consequently, HFG-Cl is significantly more reactive than its non-fluorinated analog, glutaryl chloride.

This enhanced reactivity makes HFG-Cl a valuable reagent for creating robust chemical linkages, such as amides and esters, under mild conditions. It is particularly useful in the synthesis of high-performance fluorinated polyamides and polyesters, where the incorporation of the hexafluoroglutaryl moiety can impart desirable properties such as thermal stability, chemical resistance, and altered solubility.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles proceed via a well-established nucleophilic acyl substitution mechanism. This is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.

The general mechanism can be visualized as follows:

Navigating the Nuances of Fluorinated Acyl Chlorides: A Technical Guide to Hexafluoroglutaryl Chloride

An in-depth analysis for researchers, scientists, and drug development professionals.

It is a common point of inquiry in organic and medicinal chemistry to distinguish between structurally similar fluorinated compounds. However, in the case of perfluoroglutaryl chloride and hexafluoroglutaryl chloride , it is crucial to clarify that these are, in fact, synonymous names for the same chemical entity. The compound, identified by the CAS number 678-77-3, is more systematically named 2,2,3,3,4,4-hexafluoropentanedioyl dichloride.[1][2][3][4] This guide will provide a comprehensive technical overview of this singular compound, hereafter referred to as this compound, focusing on its chemical and physical properties, synthesis, and potential applications, particularly in the realm of drug discovery and development.

Core Chemical and Physical Properties

This compound is a liquid at room temperature and is characterized by its high reactivity, particularly with water.[1] The presence of six fluorine atoms on the glutaryl backbone significantly influences its electrophilicity and stability. A summary of its key quantitative data is presented in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C5Cl2F6O2 | [1][3][4][5][6][7] |

| Molecular Weight | 276.95 g/mol | [3][4][5][6][7] |

| CAS Number | 678-77-3 | [1][3][4][7] |

| Boiling Point | 111 °C | [1][7] |

| Density | 1.640 g/mL | [7] |

| Refractive Index (nD20) | 1.3540 | [7] |

Molecular Structure

The structure of this compound features a five-carbon chain with the central three carbons fully fluorinated. The terminal carbons are part of acyl chloride functional groups. This high degree of fluorination imparts unique electronic properties to the molecule.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of anhydrous perfluoroglutaric acid with a chlorinating agent. A detailed experimental methodology is described below.[8]

Materials:

-

Anhydrous perfluoroglutaric acid (20.2 g, 84.1 mmol)

-

Anhydrous iron(III) chloride (FeCl3) (210 mg, 1.3 mmol)

-

Benzotrichloride (32.5 g, 166.2 mmol)

-

50 mL three-necked flask

-

Thermometer

-

Reflux condenser

-

Distillation setup with a short Vigreux column

Procedure:

-

Anhydrous perfluoroglutaric acid and anhydrous iron(III) chloride are placed in a 50 mL three-necked flask equipped with a thermometer and a reflux condenser under an inert atmosphere.[8]

-

Benzotrichloride is then added to the flask.[8]

-

With intense stirring, the reaction mixture is slowly warmed to 40 °C over a period of 2 hours, during which foam formation may be observed.[8]

-

The reaction mixture is then stirred for 4 hours at 130 °C.[8]

-

The mixture is subsequently stirred overnight at 24 °C.[8]

-

The reflux condenser is replaced with a distillation setup including a short Vigreux column.

-

The reaction mixture is distilled to yield 2,2,3,3,4,4-hexafluoropentanedioyl dichloride.[8]

This procedure has been reported to yield the product in 84% yield.[8]

Reactivity and Applications in Drug Development

This compound is a highly reactive compound, primarily due to the two acyl chloride functional groups. It reacts violently with water and is also reactive towards alcohols, bases, and oxidizing agents.[1] This reactivity makes it a valuable building block in organic synthesis for introducing the hexafluoroglutaryl moiety into larger molecules.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[9][10][11] Fluorination can improve metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups.[9][11] The trifluoromethyl group, in particular, is a common substituent in many approved drugs.[12][13][14]

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structure suggests potential utility as a linker or for the synthesis of novel fluorinated compounds. The hexafluoropentane backbone can impart increased lipophilicity and metabolic stability to a parent molecule. The bifunctional nature of this compound allows for its use in creating polymers or for linking two different molecular entities.

The general principles of using fluorinated building blocks in drug design are well-established. The electron-withdrawing nature of the fluorine atoms in this compound can influence the reactivity of the acyl chloride groups and the properties of the resulting derivatives. Researchers can leverage these properties to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Conclusion

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 678-77-3 [amp.chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Perfluoroglutaryl chloride | CymitQuimica [cymitquimica.com]

- 7. 678-77-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 13. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 14. mdpi.com [mdpi.com]

Unraveling the Past: The Historical Synthesis of Hexafluorogutaryl Chloride

A deep dive into the origins of a key fluorinated building block reveals a history rooted in the broader exploration of organofluorine chemistry. While a definitive "discovery" paper for Hexafluoroglutaryl chloride remains elusive in readily available literature, its synthesis is intrinsically linked to the development of methods for preparing perfluorinated compounds. This technical guide explores the historical context, details a modern and robust synthetic protocol, and provides the necessary visualizations for a comprehensive understanding by researchers, scientists, and drug development professionals.

This compound (C₅Cl₂F₆O₂), a crucial reagent in the synthesis of various fluorinated materials and pharmaceuticals, did not emerge in isolation. Its development is a part of the larger narrative of organofluorine chemistry, a field that gained significant momentum in the mid-20th century. Early pioneers in this field laid the groundwork for the synthesis of a wide array of perfluorinated molecules, including dicarboxylic acids and their corresponding acyl chlorides. While specific historical records pinpointing the first synthesis of this compound are not prominently documented in general chemical literature, its preparation follows established principles of converting carboxylic acids to acyl chlorides.

Modern Synthetic Approach: A Detailed Protocol

A contemporary and efficient method for the preparation of this compound is detailed in a 2019 patent (WO2019/123342). This procedure offers a high yield and serves as a reliable benchmark for its synthesis in a laboratory setting.

The synthesis involves the reaction of anhydrous hexafluoroglutaric acid with benzotrichloride in the presence of an iron(III) chloride catalyst.

Reaction Scheme:

Fundamental reaction mechanisms involving Hexafluoroglutaryl chloride.

An In-depth Technical Guide on the Core Reaction Mechanisms Involving Hexafluoroglutaryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₅Cl₂F₆O₂, is a diacyl chloride derivative of hexafluoroglutaric acid.[1][2][3] Its structure is characterized by a five-carbon backbone where the three central carbons are perfluorinated, and the terminal carbons are part of acyl chloride functional groups. This high degree of fluorination significantly influences the molecule's reactivity, making the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. Consequently, this compound serves as a crucial building block and cross-linking agent in the synthesis of advanced polymers, covalent organic frameworks (COFs), and other specialized chemical structures.[4][5][6] Its reactions are primarily governed by the nucleophilic acyl substitution mechanism.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction mechanism for this compound is nucleophilic acyl substitution. The strong electron-withdrawing inductive effect of the hexafluorinated alkyl chain enhances the partial positive charge on the carbonyl carbons, making them exceptionally reactive towards nucleophiles.[7] The reaction proceeds in a two-step addition-elimination sequence:

-

Nucleophilic Addition: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate.[8]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.[8]

This process results in the acylation of the nucleophile and the formation of hydrogen chloride (HCl) as a byproduct if the nucleophile carries an acidic proton.[9]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. osti.gov [osti.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chemguide.co.uk [chemguide.co.uk]

Hexafluoroglutaryl Chloride: A Review of Early Literature and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the publicly available scientific literature concerning Hexafluoroglutaryl chloride (CAS No. 678-77-3). Despite extensive searches of chemical databases and historical journal archives, a seminal, "early literature" publication detailing the initial synthesis and characterization of this compound could not be definitively identified. The available information is predominantly from modern sources, including patents and chemical supplier documentation.

Physicochemical Properties and Data

This compound, also known as hexafluoropentanedioyl dichloride or perfluoroglutaryl chloride, is a halogenated organic compound with the molecular formula C₅Cl₂F₆O₂.[1] The following table summarizes its key quantitative data sourced from contemporary chemical databases and suppliers.

| Property | Value | Source |

| Molecular Weight | 276.95 g/mol | [1] |

| Boiling Point | 111-116 °C | Synquest Labs, ChemicalBook |

| CAS Number | 678-77-3 | [1][2][3] |

| Molecular Formula | C₅Cl₂F₆O₂ | [1][2] |

Note: Further physical properties such as density, refractive index, and spectral data from its initial isolation were not found in the accessible literature.

Synthesis of this compound

While the original synthesis report remains elusive, a modern and detailed experimental protocol is described in a 2019 patent by 3M Innovative Properties Company. This method provides a high-yield pathway to this compound from perfluoroglutaric acid.

Experimental Protocol: Synthesis from Perfluoroglutaric Acid

Reactants:

-

Anhydrous perfluoroglutaric acid

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Benzotrichloride

Procedure:

-

In a 50 mL three-necked flask equipped with a thermometer and a reflux condenser under an inert atmosphere, combine anhydrous perfluoroglutaric acid and anhydrous iron(III) chloride.

-

Add benzotrichloride to the flask.

-

With intense stirring, slowly warm the reaction mixture to 40 °C over a period of 2 hours. The formation of foam may be observed.

-

Increase the temperature to 130 °C and maintain stirring for 4 hours.

-

Allow the reaction mixture to stir overnight at 24 °C.

-

Replace the reflux condenser with a distillation apparatus fitted with a short Vigreux column.

-

Distill the reaction mixture. The product, 2,2,3,3,4,4-hexafluoropentanedioyl dichloride, is collected.

Yield: 84%

Boiling Point of Product: 112-116 °C at 760 mmHg

Below is a workflow diagram illustrating this synthetic pathway.

Caption: Synthesis workflow for this compound.

Conclusion

The early history of this compound's synthesis and characterization is not well-documented in readily accessible scientific literature. The primary available information comes from contemporary sources, with a 2019 patent providing a detailed and high-yield synthetic method. This suggests that the compound may have been synthesized more recently than anticipated, or that its initial discovery is located in less-digitized, historical archives. For researchers and professionals in drug development, the modern synthesis protocol provides a clear and reproducible method for obtaining this compound for further study and application. Further investigation into specialized historical chemical archives may be necessary to uncover the original discovery and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: Hexafluoroglutaryl Chloride in Polyamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexafluoroglutaryl chloride in the synthesis of fluorinated polyamides. This document details the synthesis protocols, key properties, and potential applications of these materials, with a focus on providing researchers with the necessary information to utilize this monomer in their work.

Introduction

This compound, a fluorinated diacid chloride, is a valuable monomer for the synthesis of high-performance polyamides. The incorporation of fluorine atoms into the polymer backbone imparts a range of desirable properties, including enhanced thermal stability, improved chemical resistance, lower dielectric constants, and increased solubility in organic solvents. These characteristics make polyamides derived from this compound attractive for a variety of advanced applications, including specialty fibers, engineering plastics, and materials for biomedical devices.

The primary method for the synthesis of polyamides from this compound is through polycondensation reactions with various diamines. Interfacial polymerization and low-temperature solution polycondensation are two of the most common and effective techniques employed for this purpose. The choice of diamine (aliphatic or aromatic) and the polymerization method allows for the fine-tuning of the final polymer's properties to suit specific application requirements.

Properties of Polyamides from this compound

The introduction of the hexafluoroglutaryl moiety into the polyamide chain significantly influences the material's properties. While specific quantitative data for polyamides synthesized directly from this compound is not extensively available in the public domain, the general effects of incorporating fluorinated segments are well-documented. The following tables summarize the expected property ranges based on data for analogous fluorinated aromatic polyamides.

Table 1: Thermal Properties of Fluorinated Aromatic Polyamides

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 206 – 359 °C[1] |

| 5% Weight Loss Temperature (TGA) | 415 – 460 °C in Nitrogen[1][2] |

| 10% Weight Loss Temperature (TGA) | 480 – 517 °C in Nitrogen[1] |

| Char Yield at 800 °C in Nitrogen | 47.8 – 61%[1] |

Table 2: Mechanical Properties of Fluorinated Aromatic Polyamide Films

| Property | Typical Value Range |

| Tensile Strength | 64 – 93 MPa[1] |

| Tensile Modulus | 1.7 – 2.6 GPa[1] |

| Elongation at Break | 9 – 25%[1] |

Table 3: Electrical and Other Properties of Fluorinated Aromatic Polyamides

| Property | Typical Value Range |

| Dielectric Constant (100 Hz) | 3.25 – 3.76[1] |

| Moisture Uptake | 0.72 – 1.18%[1] |

| Inherent Viscosity | 0.42 – 1.8 dL/g[3] |

Experimental Protocols

The following are generalized protocols for the synthesis of polyamides using this compound based on established methods for similar fluorinated diacid chlorides. Researchers should optimize these conditions for their specific diamine and desired polymer characteristics.

Protocol 1: Interfacial Polymerization

Interfacial polymerization is a rapid and effective method that occurs at the interface of two immiscible liquids.

Materials:

-

This compound

-

Aromatic or aliphatic diamine (e.g., m-phenylenediamine, p-phenylenediamine, hexamethylenediamine)

-

Organic solvent (e.g., dichloromethane, chloroform, or toluene)

-

Aqueous solvent (deionized water)

-

Acid scavenger (e.g., sodium hydroxide, sodium carbonate, or pyridine)

-

Precipitating solvent (e.g., methanol, ethanol)

Procedure:

-

Prepare the Aqueous Phase: Dissolve the diamine and an equivalent molar amount of the acid scavenger in deionized water.

-

Prepare the Organic Phase: Dissolve this compound in the chosen organic solvent.

-

Polymerization: Carefully add the organic phase to the aqueous phase without stirring to create a distinct interface. A polymer film will form at the interface.

-

Polymer Collection: The polymer film can be continuously drawn out from the interface.

-

Purification: Thoroughly wash the collected polymer with water and then with a precipitating solvent (e.g., methanol) to remove unreacted monomers and salts.

-

Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Low-Temperature Solution Polycondensation

This method is suitable for producing high molecular weight, soluble polyamides.

Materials:

-

This compound

-

Aromatic diamine

-

Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

-

Acid scavenger (e.g., pyridine, triethylamine)

-

Precipitating solvent (e.g., methanol)

Procedure:

-

Dissolve the Diamine: In a flame-dried reaction flask under a nitrogen atmosphere, dissolve the aromatic diamine in the anhydrous polar aprotic solvent.

-

Cool the Solution: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Add the Diacid Chloride: Slowly add a stoichiometric amount of this compound to the stirred solution.

-

Reaction: Maintain the reaction at a low temperature for a few hours, then allow it to warm to room temperature and continue stirring overnight.

-

Precipitation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

-

Purification: Collect the polymer by filtration and wash it thoroughly with methanol and water.

-

Drying: Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) to remove residual solvent.

Visualizations

Polyamide Synthesis via Interfacial Polymerization Workflow

Caption: Workflow for interfacial polymerization of this compound.

Logical Relationship of Fluorination to Polyamide Properties

Caption: Impact of this compound on polyamide properties.

Safety Precautions

This compound is a corrosive substance and reacts with moisture. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

Conclusion

This compound is a key monomer for the development of advanced fluorinated polyamides. The synthetic protocols provided herein, based on interfacial polymerization and low-temperature solution polycondensation, offer robust methods for the preparation of these high-performance materials. The resulting polyamides are expected to exhibit superior thermal, mechanical, and electrical properties, making them suitable for a wide range of applications in demanding environments. Further research and characterization of polyamides derived from specific diamines will continue to expand the utility of this versatile fluorinated monomer.

References

Application Note: Hexafluoroglutaryl Chloride as a Novel Crosslinking Agent for Hydroxyl-Terminated Fluoropolymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fluoropolymers are a class of high-performance polymers renowned for their exceptional chemical inertness, thermal stability, and low coefficient of friction.[1] However, for certain demanding applications, their mechanical properties and resistance to deformation under load can be further improved through crosslinking.[2] Crosslinking introduces a three-dimensional network structure within the polymer matrix, enhancing its dimensional stability, tensile strength, and thermal resistance.[3][4][5]

Currently, various methods are employed for crosslinking fluoropolymers, including peroxide or diamine curing, and radiation crosslinking.[6][7] The choice of crosslinking agent and method significantly influences the final properties of the material.[3][4] This application note explores the prospective use of hexafluoroglutaryl chloride, a diacyl chloride, as a crosslinking agent for fluoropolymers that have been functionalized with hydroxyl (-OH) groups. The reaction between the acyl chloride groups of this compound and the hydroxyl groups on the fluoropolymer backbone is expected to form robust ester crosslinks, leading to a covalently networked polymer with enhanced performance characteristics.

Proposed Crosslinking Chemistry

The fundamental reaction for the proposed crosslinking mechanism is the esterification of a hydroxyl-terminated fluoropolymer with this compound. This reaction proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxyl group on the fluoropolymer attacks the electrophilic carbonyl carbon of the acyl chloride.[8][9] This results in the formation of an ester bond and the elimination of hydrogen chloride (HCl) as a byproduct.[10][11] Given that this compound is a diacyl chloride, it can react with two separate fluoropolymer chains, thus forming a crosslink.

Reaction Scheme:

The presence of a suitable acid scavenger, such as a tertiary amine (e.g., pyridine or triethylamine), is crucial to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocols

The following protocols are proposed based on general laboratory procedures for polymer crosslinking and esterification reactions. Researchers should adapt these protocols based on the specific properties of their hydroxyl-terminated fluoropolymer and available laboratory equipment.

Materials and Equipment

-

Hydroxyl-Terminated Fluoropolymer: (e.g., hydroxyl-terminated poly(vinylidene fluoride-co-hexafluoropropylene) or similar fluoroelastomer).[12][13][14]

-

This compound: (High purity).

-

Anhydrous Solvent: (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)). The solvent should be capable of dissolving the fluoropolymer and be inert to the reactants.

-

Acid Scavenger: (e.g., Anhydrous Pyridine or Triethylamine).

-

Reaction Vessel: (Three-necked round-bottom flask).

-

Mechanical Stirrer, Condenser, and Nitrogen Inlet.

-

Temperature-Controlled Heating Mantle.

-

Film Casting Equipment: (e.g., doctor blade, spin coater).[15]

-

Vacuum Oven.

-

Characterization Equipment: (FTIR Spectrometer, Tensile Tester, Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC)).

Protocol for Preparation of Crosslinked Fluoropolymer Film

-

Polymer Dissolution: In a three-necked flask under a nitrogen atmosphere, dissolve a known quantity of the hydroxyl-terminated fluoropolymer in the anhydrous solvent. Stir the mixture with a mechanical stirrer until the polymer is fully dissolved. This may require gentle heating.

-

Addition of Reagents:

-

Add the acid scavenger (e.g., pyridine) to the polymer solution. The molar ratio of the acid scavenger to this compound should be at least 2:1.

-

Slowly add a stoichiometric amount of this compound to the stirred polymer solution at room temperature. The stoichiometry should be based on the hydroxyl group concentration of the fluoropolymer. Varying the molar ratio of diacyl chloride to hydroxyl groups can be used to control the crosslink density.

-

-

Curing Reaction: Heat the reaction mixture to a predetermined temperature (e.g., 50-80 °C) and maintain it for a specified duration (e.g., 4-24 hours) with continuous stirring under a nitrogen atmosphere. The optimal temperature and time will depend on the reactivity of the specific fluoropolymer.

-

Film Casting: After the reaction is complete, allow the solution to cool to room temperature. Cast the resulting viscous solution onto a suitable substrate (e.g., glass plate, PTFE sheet) using a doctor blade or spin coater to achieve a uniform film thickness.[15]

-

Solvent Evaporation and Post-Curing:

-

Initially, allow the solvent to evaporate at room temperature in a fume hood.

-

Transfer the cast film to a vacuum oven. Gradually increase the temperature (e.g., to 80-120 °C) to remove the remaining solvent and potentially drive the crosslinking reaction further to completion.

-

-

Film Removal and Characterization: Carefully peel the crosslinked fluoropolymer film from the substrate. Perform characterization to evaluate the extent of crosslinking and the material's properties.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

Caption: Experimental workflow for crosslinking hydroxyl-terminated fluoropolymers.

Crosslinking Reaction Diagram

Caption: Proposed crosslinking reaction of a hydroxyl-terminated fluoropolymer.

Data Presentation (Illustrative)

The following tables present hypothetical data based on typical values observed for crosslinked fluoropolymers and fluorinated polyesters. This data is for illustrative purposes only and should be experimentally verified for the specific system using this compound.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties

| Sample ID | Molar Ratio (HFGC:OH) | Tensile Strength (MPa)[16] | Elongation at Break (%)[16] | Young's Modulus (GPa)[16] |

| Control-FP | 0:1 | 15 | 350 | 0.8 |

| XFP-1 | 0.25:1 | 22 | 280 | 1.2 |

| XFP-2 | 0.5:1 | 28 | 200 | 1.8 |

| XFP-3 | 1:1 | 35 | 120 | 2.5 |

HFGC: this compound

Table 2: Thermal Properties of Crosslinked Fluoropolymers

| Sample ID | Glass Transition Temp. (Tg, °C)[3] | Decomposition Temp. (Td, 5% weight loss, °C)[3][4] |

| Control-FP | -20 | 420 |

| XFP-2 | -15 | 450 |

| XFP-3 | -12 | 465 |

Characterization Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the formation of ester crosslinks.

-

Protocol:

-

Obtain FTIR spectra of the uncrosslinked hydroxyl-terminated fluoropolymer, this compound, and the crosslinked fluoropolymer film using an ATR-FTIR spectrometer.[17][18]

-

Scan in the range of 4000-650 cm⁻¹.

-

Expected Results:

-

A decrease in the intensity of the broad O-H stretching band (around 3300-3500 cm⁻¹) from the hydroxyl-terminated fluoropolymer.[19]

-

The appearance of a strong C=O stretching band for the ester group (around 1735-1750 cm⁻¹).[18][19]

-

The appearance of C-O stretching bands for the ester group (around 1100-1300 cm⁻¹).[18]

-

-

Mechanical Testing

-

Objective: To evaluate the effect of crosslinking on the mechanical properties.

-

Protocol:

-

Cut dumbbell-shaped specimens from the crosslinked films according to ASTM D638 standards.

-

Perform tensile testing using a universal testing machine at a constant crosshead speed.[16]

-

Record the tensile strength, elongation at break, and Young's modulus.

-

Thermal Analysis

-

Objective: To assess the thermal stability of the crosslinked fluoropolymer.

-

Protocol (TGA):

-

Protocol (DSC):

-

Place a small sample (5-10 mg) in a DSC pan.

-

Heat the sample to a temperature above its expected glass transition, cool it rapidly, and then reheat at a controlled rate (e.g., 10 °C/min).

-

Determine the glass transition temperature (Tg).[3]

-

Conclusion

The use of this compound as a crosslinking agent for hydroxyl-terminated fluoropolymers presents a promising, yet unexplored, avenue for developing high-performance materials. The formation of stable ester crosslinks is anticipated to significantly enhance the mechanical and thermal properties of the base fluoropolymer. The protocols and illustrative data provided in this application note offer a foundational framework for researchers to investigate this novel crosslinking system. Experimental validation is necessary to determine the optimal reaction conditions and to fully characterize the properties of the resulting crosslinked fluoropolymer network.

References

- 1. researchgate.net [researchgate.net]

- 2. the-innovation.org [the-innovation.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. FKM - Wikipedia [en.wikipedia.org]

- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 9. acechemistry.co.uk [acechemistry.co.uk]

- 10. savemyexams.com [savemyexams.com]

- 11. chemrevise.org [chemrevise.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Properties of the Novel High-Performance Hydroxyl-Terminated Liquid Fluoroelastomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ken.ieice.org [ken.ieice.org]

- 16. researchgate.net [researchgate.net]

- 17. FTIR analysis by SPECIFIC POLYMERS [specificpolymers.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Derivatization of Analytes with Hexafluoroglutaryl Chloride for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many analytes of interest in pharmaceutical and biomedical research, such as amines, alcohols, and phenols, are often non-volatile or exhibit poor chromatographic behavior due to their polarity. Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1]